

Spectroscopic Data of 1-(2-Chloroethyl)-4-methoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Chloroethyl)-4-methoxybenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(2-Chloroethyl)-4-methoxybenzene**, a key intermediate in various synthetic applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy for **1-(2-Chloroethyl)-4-methoxybenzene**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-

No experimental ^1H NMR data was found in the searched resources.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	-
Data not available	-
Data not available	-
Data not available	-
Data not available	-
Data not available	-
Data not available	-

No experimental ^{13}C NMR data was found in the searched resources.

Table 3: Mass Spectrometry Data (Electron Ionization)[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
172.0	5.2	$[M+2]^{+\bullet}$
171.0	1.6	-
170.0	16.1	$[M]^{+\bullet}$ (Molecular Ion)
135.0	1.8	$[M - Cl]^+$
134.0	3.3	$[M - HCl]^{+\bullet}$
122.0	8.5	-
121.0	100.0	$[M - CH_2Cl]^+$
119.0	2.2	-
105.0	1.2	-
103.0	1.7	-
92.0	1.2	-
91.0	7.6	$[C_7H_7]^+$
90.0	1.3	-
89.0	1.9	-
78.0	4.2	$[C_6H_6]^+$
77.0	6.3	$[C_6H_5]^+$
65.0	3.6	-
64.0	1.2	-
63.0	2.6	-
52.0	1.2	-
51.0	2.5	-
50.0	1.2	-
39.0	2.2	-

Table 4: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Description
Data not available	-
Data not available	-
Data not available	-
Data not available	-

No experimental IR data was found in the searched resources.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **1-(2-Chloroethyl)-4-methoxybenzene**.

Methodology:

- **Sample Preparation:** A sample of **1-(2-Chloroethyl)-4-methoxybenzene** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** The NMR spectrum is acquired on a high-field NMR spectrometer.
- **Data Acquisition:** For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, the instrument is tuned to the carbon-13 frequency. Standard pulse sequences are used to acquire the spectra.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to the TMS signal at 0.00 ppm. Integration of the signals in the ^1H NMR spectrum is performed to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-(2-Chloroethyl)-4-methoxybenzene**.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).
- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. In this process, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (a radical cation) and various fragment ions.^[1]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-(2-Chloroethyl)-4-methoxybenzene**.

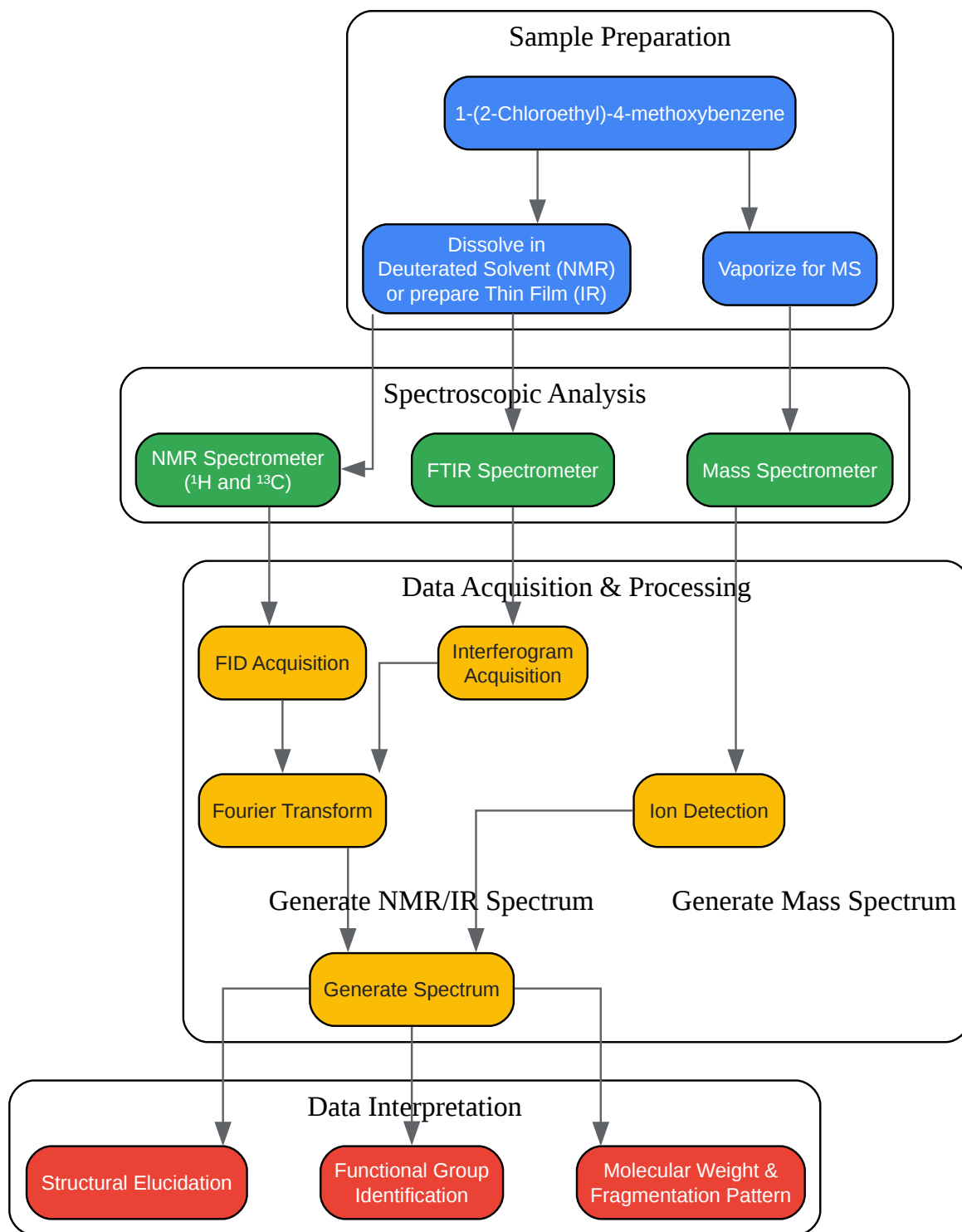
Methodology:

- **Sample Preparation:** For a liquid sample, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

- **Data Acquisition:** A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs the radiation.
- **Data Processing:** The resulting interferogram is mathematically converted into a spectrum that shows the percentage of transmittance or absorbance as a function of wavenumber (in cm^{-1}). The characteristic absorption bands are then correlated with specific functional groups in the molecule.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **1-(2-Chloroethyl)-4-methoxybenzene**.



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Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

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References

- 1. rsc.org [rsc.org]
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